4-phenyl-6H-furo[2,3-d]pyridazin-7-one
Description
4-Phenyl-6H-furo[2,3-d]pyridazin-7-one is a fused heterocyclic compound featuring a furan ring fused to a pyridazinone core at the [2,3-d] position. The phenyl substituent at the 4-position enhances its aromatic character and influences its electronic properties, making it a candidate for diverse applications in medicinal and materials chemistry. The compound’s CAS registry number is 13177-73-6, as listed in , confirming its identity in chemical databases.
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-phenyl-6H-furo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C12H8N2O2/c15-12-11-9(6-7-16-11)10(13-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
PXWIHXOQESNXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CO3 |
Origin of Product |
United States |
Preparation Methods
Yield and Scalability
Regioselectivity Challenges
The 4-phenyl group’s position is sensitive to the electronic environment of the furan ring. Gani et al. (2013) observed that electron-withdrawing substituents on the phenyl ring reduce cyclization efficiency by 15–20%.
Mechanistic Insights and Side Reactions
Friedel-Crafts Acylation Mechanism
Chemical Reactions Analysis
Types of Reactions: 4-phenyl-6H-furo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-phenyl-6H-furo[2,3-d]pyridazin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is being investigated for its potential use in developing new pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-phenyl-6H-furo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-phenyl-6H-furo[2,3-d]pyridazin-7-one with structurally related fused heterocycles, focusing on substituents, physicochemical properties, and biological relevance.
Structural Analogues in Furopyridazine and Furopyrimidine Families
- 6-Arylsubstituted Furo[2,3-d]pyrimidin-4-amines (Figure 17B, ): These derivatives replace the pyridazinone core with a pyrimidine ring. However, the pyridazinone’s carbonyl group in this compound may confer stronger dipole interactions in solid-state packing .
- 4-Anilino-6-Methylfuro[2,3-d]pyrimidin-5-carboxylate (Figure 17E, ): This compound features a carboxylate ester and an anilino group, increasing polarity and metabolic stability. The absence of such functional groups in this compound suggests differences in pharmacokinetic behavior, such as lower water solubility but higher membrane permeability .
Pyrazolopyridazinone Derivatives ()
Compounds like 3,4-di(4-methylphenyl)-1-(2,4-dinitrophenyl)-6-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one (7b) exhibit:
- Higher Melting Points (245–257°C) : Attributed to extensive π-π stacking and nitro group interactions.
- Enhanced Reactivity : The pyrazole ring and nitro substituents facilitate electrophilic substitution, unlike the furan ring in this compound, which is more prone to oxidation .
Isoxazolo[3,4-d]pyridazin-7-one ()
4-Methyl-6-phenyl-6H-isoxazolo[3,4-d]pyridazin-7-one (12) differs in its heterocyclic core (isoxazole vs. furan).
Thieno[2,3-d]pyridazin-7-one Derivatives ()
2-(4-Chlorophenyl)-6H-thieno[2,3-d]pyridazin-7-one replaces the furan oxygen with sulfur, altering electronic properties. The thiophene ring’s electron-rich nature may improve charge-transfer interactions, while the chloro substituent increases lipophilicity, favoring blood-brain barrier penetration relative to the phenyl-substituted furopyridazinone .
Comparative Data Table
Key Research Findings and Implications
- Electronic Effects: The furan ring in this compound provides a balance of electron-donating character and stability, distinct from the electron-deficient pyridazinones or sulfur-rich thienopyridazines .
- Biological Relevance : While direct studies are lacking, analogs like pyrrolo[2,3-d]pyridazin-7-one nucleosides () exhibit antiproliferative and antiviral activity, suggesting that this compound could be optimized for similar applications with targeted substituents .
- Synthetic Challenges : highlights the complexity of synthesizing fused pyridazines, requiring regioselective cyclization and functionalization—a hurdle shared by this compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
